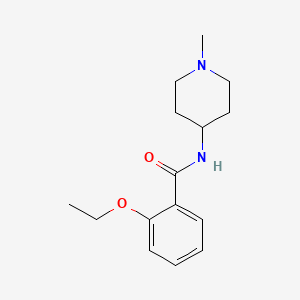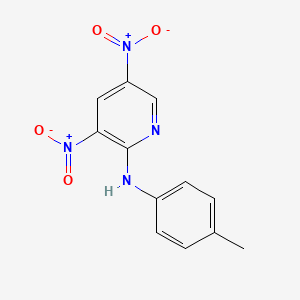
3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide, also known as MTT, is a commonly used dye in scientific research. It is used to assess cell viability and proliferation in a variety of cell-based assays. MTT is a yellow tetrazolium salt that is reduced by living cells to form a purple formazan product.
Applications De Recherche Scientifique
3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide is widely used in cell-based assays to assess cell viability and proliferation. The assay is based on the ability of living cells to reduce 3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells in the sample. This assay is commonly used in drug discovery, toxicity testing, and basic research.
Mécanisme D'action
The mechanism of action of 3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide is based on its reduction by living cells to form a purple formazan product. The reduction of 3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide is mediated by mitochondrial dehydrogenases, which are present in living cells. The formazan product is insoluble in aqueous solutions and is trapped within the cells. The amount of formazan produced is proportional to the number of living cells in the sample.
Biochemical and Physiological Effects
3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide is not known to have any biochemical or physiological effects on living cells. It is a non-toxic dye that is widely used in cell-based assays.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide is its simplicity and ease of use. The assay can be performed in a 96-well plate format and requires only a simple colorimetric readout. The assay is also relatively inexpensive compared to other cell viability assays. The main limitation of 3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide is its lack of sensitivity. The assay is not suitable for detecting small changes in cell viability or proliferation. In addition, the assay is not suitable for use with certain cell types, such as those that do not have mitochondrial dehydrogenases.
Orientations Futures
There are several future directions for the use of 3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide in scientific research. One potential direction is the development of more sensitive 3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide-based assays. This could be achieved by modifying the dye structure or by using more sensitive detection methods. Another potential direction is the use of 3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide in combination with other assays to assess multiple aspects of cell function. Finally, 3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide could be used in combination with other dyes to assess cell viability and proliferation in three-dimensional cell culture models.
Méthodes De Synthèse
3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide can be synthesized by reacting 2-(4-thiazolyl)-2-aminoacetic acid with phosphorus pentachloride to form 2-(4-thiazolyl)-2-chloroacetic acid. The latter is then reacted with 2-aminoethanol to form 3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide. The purity of 3-(2-amino-2-oxoethyl)-1,3-benzothiazol-3-ium bromide can be improved by recrystallization from water.
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-3-ium-3-yl)acetamide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS.BrH/c10-9(12)5-11-6-13-8-4-2-1-3-7(8)11;/h1-4,6H,5H2,(H-,10,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQGECHIHFUWEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)[N+](=CS2)CC(=O)N.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzothiazol-3-ium-3-yl)acetamide;bromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![17-(4-ethoxyphenyl)-1-(1-hydroxyethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4894795.png)

![N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4894822.png)

![ethyl 1-[(1-ethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate](/img/structure/B4894846.png)

![2-(4-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4894858.png)

![N-(2-chlorophenyl)-3-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4894861.png)
![3-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4894862.png)
![2-{[5-(2,4-difluorophenyl)-2-furyl]methylene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4894866.png)


![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-fluorophenyl)acetamide](/img/structure/B4894891.png)